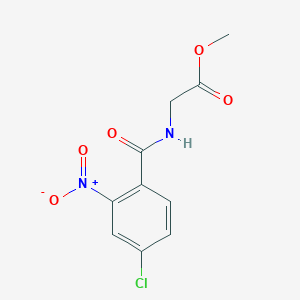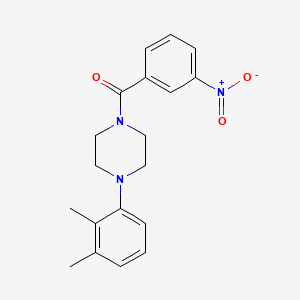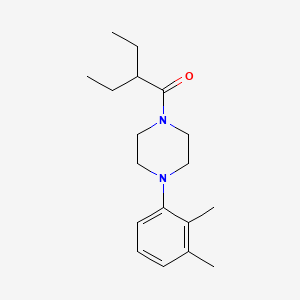
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can induce DNA damage, increase reactive oxygen species (ROS) production, and decrease mitochondrial membrane potential in cancer cells. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its high potency against cancer cells and pathogenic microorganisms. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole. Some of these include:
1. Investigating the compound's potential use as a fluorescent probe for the detection of metal ions.
2. Optimizing the synthesis method to improve the yield and purity of the compound.
3. Developing novel formulations of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole to improve its solubility and bioavailability.
4. Studying the compound's mechanism of action in more detail to better understand its anticancer and antimicrobial activities.
5. Investigating the compound's potential use in combination therapy with other anticancer or antimicrobial agents.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-bromobenzohydrazide with 2-chlorobenzaldehyde in the presence of phosphorous oxychloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with 4-bromo-1,2-phenylenediamine in the presence of acetic anhydride and phosphorous oxychloride. The yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The compound has also shown promising antimicrobial activity against several pathogenic bacteria and fungi. In addition, 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-7-5-10(6-8-12)15-18-14(19-20-15)9-11-3-1-2-4-13(11)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNYTPXVTBNNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)




![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)